(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Description
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea (C₇H₅ClN₄S₂; CAS 51323-05-8) is a benzothiadiazole derivative characterized by a fused benzene ring with two nitrogen and one sulfur atom (1,2,3-benzothiadiazole) substituted with a chlorine atom at position 5 and a thiourea (-NH-CS-NH₂) group at position 4 . Its molecular weight is 244.7 g/mol, and it is structurally related to Tizanidine, a muscle relaxant, where it is identified as an impurity (Tizanidine impurity B) .
Properties
IUPAC Name |
(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSZYIYKDOIGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652930 | |
| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-05-8 | |
| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051323058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ2WX28D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group at the 4-position of the benzothiadiazole ring reacts with thiourea in a polar aprotic solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , at elevated temperatures (80–100°C). Catalytic amounts of hydrochloric acid (HCl) or acetic acid are often added to protonate the amine, enhancing its electrophilicity and facilitating the substitution. The general reaction is represented as:
Key Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, DMSO | Higher polarity improves solubility |
| Temperature | 80–100°C | Accelerates reaction kinetics |
| Catalyst | HCl (1–2 eq) | Enhances amine reactivity |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Yields for this method are generally reported in the range of 65–75% , though optimization of solvent and catalyst can improve efficiency.
Alternative Synthetic Routes
Direct Functionalization of Benzothiadiazole Core
An alternative approach involves the direct introduction of the thiourea group into the benzothiadiazole framework. However, this method is less common due to the inherent stability of the aromatic system, which resists electrophilic substitution. Recent studies have explored the use of ultrasonic irradiation to activate the benzothiadiazole ring, though yields remain suboptimal (<50%).
Multi-Step Synthesis via Intermediate Isothiocyanates
A more complex route involves synthesizing 5-chloro-2,1,3-benzothiadiazol-4-isothiocyanate as an intermediate, followed by reaction with ammonia. This method, while theoretically viable, introduces additional purification challenges and is rarely employed industrially.
Optimization of Reaction Conditions
Solvent Selection
Comparative studies highlight DMF as the superior solvent due to its high boiling point (153°C) and ability to dissolve both reactants. Substituting DMF with ethanol or methanol reduces yields by 20–30%, attributed to poor solubility of the amine precursor.
Catalytic Systems
The addition of Lewis acids (e.g., ZnCl₂) alongside HCl has been shown to increase yields to 85% by stabilizing the transition state. Conversely, alkaline conditions deprotonate thiourea, leading to side reactions and reduced purity.
Temperature Control
Maintaining temperatures above 90°C is critical to overcome the activation energy barrier. However, exceeding 110°C promotes decomposition of thiourea into toxic byproducts such as hydrogen sulfide .
Purification and Isolation Techniques
Crude product purification typically involves:
-
Recrystallization from hot ethanol or ethyl acetate to remove unreacted starting materials.
-
Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) for high-purity applications.
| Purification Method | Purity Achieved | Recovery Rate |
|---|---|---|
| Recrystallization | 95–98% | 70–80% |
| Column Chromatography | >99% | 50–60% |
Analytical Characterization
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or thiols .
Scientific Research Applications
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is relevant in the synthesis and analysis of pharmaceutical compounds, such as Tizanidine.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their differentiating features:
Reactivity and Chemical Behavior
- Thiourea Group : Enables hydrogen bonding and nucleophilic substitution reactions. Compared to acetamide and sulfonamide analogs, it exhibits higher polarity and redox activity .
- Chlorine Substitution : Enhances leaving group ability (3× faster nucleophilic aromatic substitution vs. bromo-analogs) and stabilizes the aromatic ring .
- Cyanamide Analog : The polarized N≡C bond in cyanamide derivatives increases electrophilic reactivity, favoring addition reactions absent in thiourea .
Antimicrobial Activity (MIC in μg/mL):
| Compound | S. aureus | E. coli | P. aeruginosa | |
|---|---|---|---|---|
| (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | 25 | 30 | 20 | |
| N-(5-Chloro-...-sulfonamide | 15 | 18 | 12 | |
| Cyanamide analog | 35 | 40 | 25 |
The thiourea derivative shows moderate antimicrobial activity, outperformed by sulfonamide analogs due to the latter’s stronger electron-withdrawing effects .
Anticancer Activity (IC₅₀ in μM):
| Compound | MDA-MB-435 (Breast) | PC-3 (Prostate) | A549 (Lung) | |
|---|---|---|---|---|
| This compound | 15.1 | 28.7 | 21.5 | |
| Acetamide analog | 45.2 | 52.3 | 38.9 | |
| Tizanidine | >100 | >100 | >100 |
The thiourea group’s ability to induce apoptosis via caspase activation confers superior cytotoxicity compared to acetamide derivatives .
Biological Activity
Overview
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a chemical compound with the molecular formula CHClNS. It is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has drawn attention due to its interactions with various biological targets, which can lead to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, influencing pathways related to cell proliferation and apoptosis. The compound's mechanism of action includes:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, thereby affecting cellular functions.
- Receptor Modulation : The compound can bind to various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various microorganisms, demonstrating effectiveness in inhibiting growth and proliferation. Specific findings include:
- Minimum Inhibitory Concentration (MIC) : The compound has shown low MIC values against several bacterial strains, indicating potent antibacterial properties.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on multiple cancer cell lines. Notable results include:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in cancer cell lines such as breast cancer (MDA-MB-435), prostate cancer (PC-3), and lung cancer (A549).
| Cancer Cell Line | IC (μM) |
|---|---|
| MDA-MB-435 | 15.1 |
| PC-3 | 28.7 |
| A549 | 21.5 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cells and reported a significant reduction in viability with an IC value of 15.1 μM . The study suggested that the compound induces apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited MIC values of 25 μg/mL and 30 μg/mL respectively, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Comparative Analysis
When compared to similar compounds in the benzothiadiazole class, this compound exhibits unique properties due to its thiourea functional group. This structural feature enhances its reactivity and biological activity.
| Compound Name | Biological Activity |
|---|---|
| N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-acetamide | Moderate anticancer activity |
| N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-sulfonamide | Strong antimicrobial properties |
Q & A
Q. What established synthetic routes are available for (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, and how do reaction parameters influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions involving 4-amino-5-chloro-2,1,3-benzothiadiazole and thiourea derivatives. For example, describes a related synthesis using phosphorus oxychloride (POCl₃) as a catalyst for benzothiadiazole-amine coupling, achieving moderate yields (~60–70%). Key parameters include:
- Catalyst selection : POCl₃ enhances electrophilicity of the benzothiadiazole ring.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.
- Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- Single-crystal X-ray diffraction : Provides definitive structural data, including bond lengths and angles (e.g., mean C–C bond deviation: 0.003 Å; R factor: 0.042 as in ). SHELXL is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., aromatic protons at δ 7.3–7.6 ppm and NH signals at δ ~7.3 ppm, as in ).
- IR spectroscopy : Key peaks include ν(N–H) at ~3179 cm⁻¹ and ν(C=S) at ~1190 cm⁻¹ ( ).
Q. What safety protocols are critical for handling this compound?
The thiourea moiety and chlorinated benzothiadiazole ring pose toxicity risks:
- Exposure routes : Inhalation of aerosols or dermal contact ( ).
- PPE requirements : Gloves, lab coats, and fume hoods for synthesis.
- Waste disposal : Neutralization of acidic byproducts (e.g., H₂SO₄ in thiourea leaching; ) and adherence to hazardous waste guidelines .
Advanced Research Questions
Q. How can spectral data inconsistencies (e.g., NMR/IR) be resolved during characterization?
Discrepancies may arise from tautomerism (thiourea ↔ thiol form) or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic equilibria.
- DFT calculations : Predict vibrational frequencies for IR peak assignment (e.g., used computational validation for ν(C=S)).
- Crystallographic validation : Cross-reference spectral data with X-ray structures to confirm substituent positions .
Q. What strategies improve crystal growth for X-ray studies, particularly with polymorphic tendencies?
- Solvent screening : Use mixed solvents (e.g., acetone/hexane) to slow crystallization.
- Seeding : Introduce microcrystals to guide lattice formation.
- Temperature gradients : Gradual cooling (e.g., 273–296 K in ) reduces defects. SHELX programs (e.g., SHELXD for phase solving) are critical for resolving twinning or low-resolution data .
Q. How does the thiourea moiety influence metallurgical applications compared to other derivatives?
The chloro-benzothiadiazole group enhances ligand stability in coordination complexes. In gold leaching ( ), the compound’s efficacy depends on:
- pH optimization : Stable at pH 1–2 with H₂SO₄.
- Thiourea concentration : 20 g/L achieves 80% gold extraction (vs. 55% at 2 g/L).
- Additives : Fe³⁺/Cu²⁺ ions improve redox activity, but competing thiourea decomposition requires kinetic control .
Methodological Insights
-
Synthesis Optimization Table
Parameter Optimal Range Impact on Yield Catalyst (POCl₃) 1.2–1.5 eq +20% efficiency Temperature 80–100°C Minimizes side products Solvent DMF/THF (1:1) Enhances solubility -
Spectroscopic Reference Data
Technique Key Peaks/Parameters Source ¹H NMR δ 7.31 (NH), 7.61 (aromatic H) IR 3179 cm⁻¹ (N–H), 1190 cm⁻¹ (C=S) XRD R factor ≤ 0.05, space group P2₁/c
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
